Cas no 804539-06-8 (2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate)

2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate is a specialized organic compound featuring a phthalimide (1,3-dioxoisoindolin-2-yl) moiety linked to a 3,5-dichlorobenzoate ester group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials. The presence of dichlorinated aromatic and phthalimide functionalities enhances its utility in cross-coupling reactions or as a protecting group in multistep syntheses. Its well-defined molecular architecture ensures consistent performance in targeted applications, while its stability under standard conditions facilitates handling and storage. Researchers may leverage this compound for its precise structural attributes in designing complex molecular frameworks.
2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate structure
804539-06-8 structure
Product name:2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate
CAS No:804539-06-8
MF:C17H11Cl2NO4
MW:364.179542779922
CID:6084104
PubChem ID:5134892

2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • CHEMBL2262292
    • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate
    • Z18403825
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate
    • EN300-26867189
    • WAY-356547
    • AKOS000854730
    • 804539-06-8
    • 2-(1,3-dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate
    • 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate
    • Inchi: 1S/C17H11Cl2NO4/c18-11-7-10(8-12(19)9-11)17(23)24-6-5-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4,7-9H,5-6H2
    • InChI Key: YJMGOAZMAYCSCC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(=O)OCCN1C(C2C=CC=CC=2C1=O)=O)Cl

Computed Properties

  • Exact Mass: 363.0065132g/mol
  • Monoisotopic Mass: 363.0065132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 63.7Ų

2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867189-0.05g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate
804539-06-8 95.0%
0.05g
$2755.0 2025-03-20
1PlusChem
1P0297PI-50mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl3,5-dichlorobenzoate
804539-06-8 90%
50mg
$3467.00 2024-04-21

Additional information on 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate

Comprehensive Analysis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate (CAS No. 804539-06-8)

2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate (CAS No. 804539-06-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique phthalimide and dichlorobenzoate functional groups, exhibits versatile applications in drug development and material science. Its molecular structure combines the isoindoline-1,3-dione moiety with a 3,5-dichlorobenzoate ester, making it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for high-purity chemical intermediates like 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate has surged due to advancements in targeted drug delivery systems and green chemistry. Researchers are particularly interested in its potential role as a prodrug or protecting group in peptide synthesis. The compound's stability under physiological conditions and its ability to undergo controlled hydrolysis make it a candidate for sustained-release formulations, a hot topic in pharmaceutical innovation.

The synthesis of CAS No. 804539-06-8 typically involves the esterification of 3,5-dichlorobenzoic acid with 2-(1,3-dioxoisoindolin-2-yl)ethanol, requiring precise control of reaction conditions to achieve optimal yields. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity, which is essential given the stringent quality standards in GMP manufacturing. This aligns with growing industry focus on quality-by-design (QbD) principles.

From an environmental perspective, the biodegradability profile of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate has become a subject of investigation, reflecting the broader trend toward eco-friendly chemicals. Its potential low bioaccumulation risk makes it preferable for certain applications compared to persistent halogenated compounds. These properties resonate with current searches for sustainable alternatives in chemical production.

In material science, this compound's crystalline properties and thermal stability (often analyzed via DSC and TGA) have sparked interest for polymeric additives and coating technologies. The phthalimide segment contributes to UV stability, while the dichlorobenzoate group may enhance adhesion properties – features highly sought after in high-performance materials development.

Regulatory compliance remains a key consideration for users of 804539-06-8. While not classified as hazardous under major chemical inventories, proper handling protocols should be followed, including the use of PPE and engineering controls. This aligns with increasing online searches for safe handling of specialty chemicals and laboratory best practices.

The global market for 2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate is projected to grow steadily, driven by expanding R&D in small molecule therapeutics and advanced materials. Suppliers are increasingly offering custom synthesis services to meet diverse research needs, reflecting the compound's role in tailored chemical solutions. Storage recommendations typically include protection from moisture at controlled temperatures, crucial for maintaining the compound's shelf life.

Future research directions may explore the compound's utility in click chemistry applications or as a building block for metal-organic frameworks (MOFs), areas generating substantial academic interest. Its structural features suggest potential for creating novel functional materials with specific electronic or optical properties. These possibilities address frequent queries about emerging chemical technologies and next-generation materials.

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